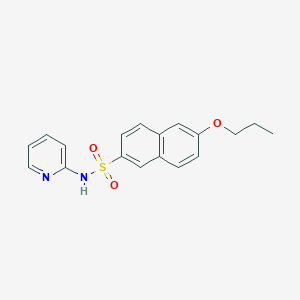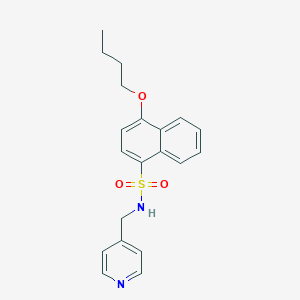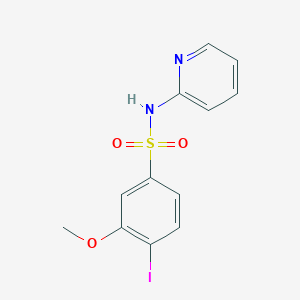
4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide, also known as PFI-3, is a chemical compound that has been widely studied for its potential applications in scientific research. PFI-3 is a potent and selective inhibitor of the histone lysine methyltransferase SETD7, which plays a critical role in epigenetic regulation of gene expression.
Mécanisme D'action
4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide works by binding to the active site of SETD7 and inhibiting its activity. SETD7 is responsible for adding a methyl group to the lysine residue on histone H3, which is a critical step in the epigenetic regulation of gene expression. By inhibiting SETD7, 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide prevents this methylation from occurring, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide are still being studied, but early research suggests that it may have potential therapeutic applications. Inhibition of SETD7 has been shown to reduce the proliferation of cancer cells and promote the differentiation of stem cells. 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide may also have applications in the treatment of metabolic disorders, as SETD7 has been shown to play a role in regulating glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide is its potency and selectivity for SETD7. This makes it a valuable tool for studying the role of SETD7 in epigenetic regulation. However, one limitation of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide is that it is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Orientations Futures
There are many potential future directions for research on 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide. One area of interest is the development of more soluble analogs of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide that could be used in a wider range of experiments. Another direction for research is the study of the effects of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide on other histone lysine methyltransferases, as SETD7 is just one of many enzymes that play a role in epigenetic regulation. Finally, 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide may have potential therapeutic applications in the treatment of cancer and metabolic disorders, so further research in these areas is warranted.
Méthodes De Synthèse
The synthesis of 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol with methanesulfonic acid to form 4-bromo-2-methylphenol methanesulfonate. This intermediate is then reacted with pyridine-2-amine to form 4-bromo-2-methyl-N-(pyridin-2-yl)phenol. Finally, this compound is treated with chlorosulfonic acid to form 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide has been widely studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetic modifications are heritable changes in gene expression that do not involve changes to the underlying DNA sequence. SETD7 is a histone lysine methyltransferase that plays a critical role in regulating gene expression through epigenetic modifications. 4-bromo-5-methoxy-2-methyl-N-(pyridin-2-yl)benzenesulfonamide is a potent and selective inhibitor of SETD7, which makes it a valuable tool for studying the role of SETD7 in epigenetic regulation.
Propriétés
Formule moléculaire |
C13H13BrN2O3S |
|---|---|
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
4-bromo-5-methoxy-2-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-7-10(14)11(19-2)8-12(9)20(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
XPOLBCORNDRMEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)OC)Br |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=N2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



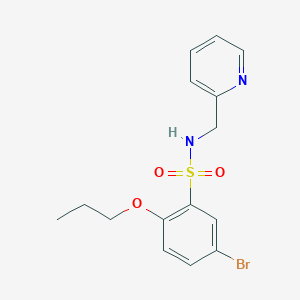

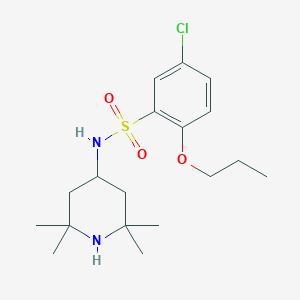

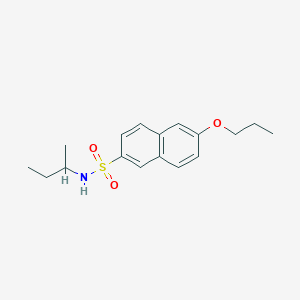
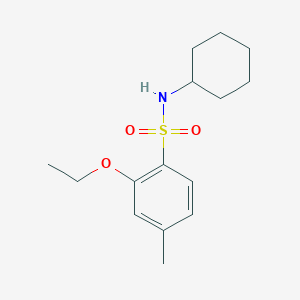
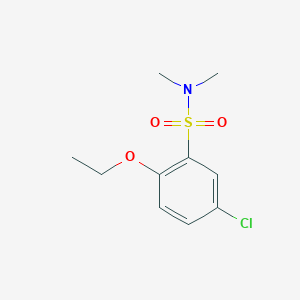

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)

